2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C29H24ClN3O5 This compound is known for its unique structural features, which include an ethoxy group, a naphthoylamino group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include ethyl chloroformate, naphthoyl chloride, and 4-chlorobenzoic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
What sets 2-Ethoxy-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research settings where these properties are desired .
Properties
CAS No. |
764655-57-4 |
---|---|
Molecular Formula |
C29H24ClN3O5 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H24ClN3O5/c1-2-37-26-16-19(10-15-25(26)38-29(36)21-11-13-22(30)14-12-21)17-32-33-27(34)18-31-28(35)24-9-5-7-20-6-3-4-8-23(20)24/h3-17H,2,18H2,1H3,(H,31,35)(H,33,34)/b32-17+ |
InChI Key |
UNHVBVMLQINRIG-VTNSRFBWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.